molecular formula C14H12BrN3S2 B4364744 5-(4-BROMO-2-THIENYL)-4-(2,4-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-(4-BROMO-2-THIENYL)-4-(2,4-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4364744
M. Wt: 366.3 g/mol
InChI Key: JKRFYAVLQISKIF-UHFFFAOYSA-N
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Description

5-(4-BROMO-2-THIENYL)-4-(2,4-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a heterocyclic compound that contains a triazole ring substituted with a bromo-thienyl group and a dimethylphenyl group

Properties

IUPAC Name

3-(4-bromothiophen-2-yl)-4-(2,4-dimethylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3S2/c1-8-3-4-11(9(2)5-8)18-13(16-17-14(18)19)12-6-10(15)7-20-12/h3-7H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRFYAVLQISKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC(=CS3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMO-2-THIENYL)-4-(2,4-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the bromo-thienyl group, potentially leading to the formation of different derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated precursors, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-BROMO-2-THIENYL)-4-(2,4-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, compounds with triazole rings are often studied for their potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The specific biological applications of this compound would depend on its interaction with biological targets.

Medicine

In medicinal chemistry, similar compounds are investigated for their potential as therapeutic agents. The presence of the triazole ring and other functional groups may contribute to the compound’s pharmacological properties.

Industry

In the industrial sector, such compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-BROMO-2-THIENYL)-4-(2,4-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE would depend on its specific interactions with molecular targets. Typically, triazole-containing compounds may interact with enzymes or receptors, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chloro-2-thienyl)-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-methyl-2-thienyl)-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 5-(4-BROMO-2-THIENYL)-4-(2,4-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in the specific substitution pattern on the triazole ring. The presence of the bromo-thienyl group may impart distinct chemical and biological properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-BROMO-2-THIENYL)-4-(2,4-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
5-(4-BROMO-2-THIENYL)-4-(2,4-DIMETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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